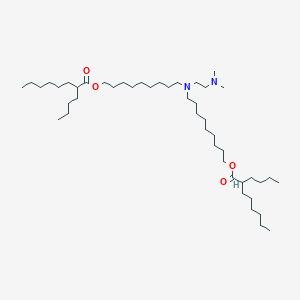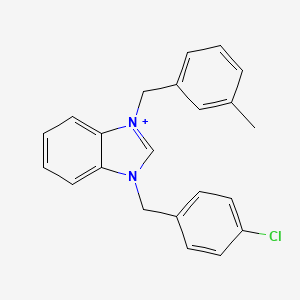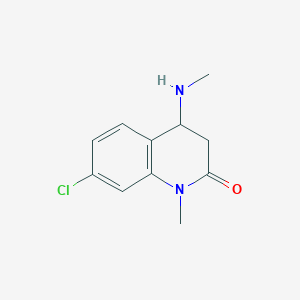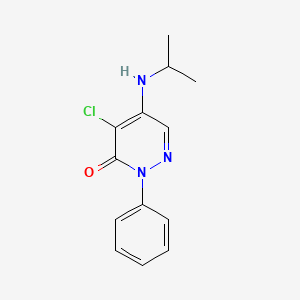
Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with a molecular formula of C46H94NO7P. It is primarily used in biochemical research and has applications in various scientific fields. This compound is known for its unique structure, which includes nonyl groups and a phosphoryl moiety, making it a valuable reagent in biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate involves multiple stepsThe reaction conditions typically involve the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The nonyl groups can be substituted with other alkyl or functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
Scientific Research Applications
Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Research into drug delivery systems often employs this compound to enhance the solubility and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism by which Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate exerts its effects involves its interaction with lipid membranes and proteins. The nonyl groups facilitate insertion into lipid bilayers, while the phosphoryl moiety can interact with various proteins and enzymes. This dual functionality allows the compound to modulate membrane properties and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate: Another complex lipid with similar amphiphilic properties.
Lipid 5: A related compound used in RNA delivery and lipid nanoparticle formation.
Uniqueness
Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific combination of nonyl groups and a phosphoryl moiety, which provides distinct biochemical properties and makes it particularly useful in studies involving lipid interactions and membrane dynamics .
Properties
Molecular Formula |
C46H94NO7P |
|---|---|
Molecular Weight |
804.2 g/mol |
IUPAC Name |
nonyl 8-[9-di(nonoxy)phosphoryloxynonyl-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C46H94NO7P/c1-4-7-10-13-18-26-33-42-51-46(49)37-30-23-22-25-32-39-47(40-41-48)38-31-24-17-16-21-29-36-45-54-55(50,52-43-34-27-19-14-11-8-5-2)53-44-35-28-20-15-12-9-6-3/h48H,4-45H2,1-3H3 |
InChI Key |
AVKJNSMRYXJCOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357686.png)

![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357703.png)
![6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13357706.png)


![2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13357721.png)
![3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13357727.png)

![3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13357733.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone](/img/structure/B13357735.png)
![1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[2,3][1,4]oxazepino[5,6,7-CD]indazol-2(11H)-YL)ethan-1-one](/img/structure/B13357740.png)
![2-Methyl-3-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357747.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13357762.png)
